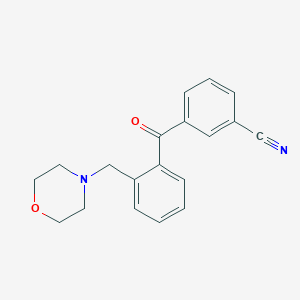

3'-Cyano-2-morpholinomethyl benzophenone

説明

Historical Context and Discovery Timeline

The development of this compound emerged from extensive research into benzophenone derivatives that began gaining prominence in pharmaceutical and material science applications during the early 2000s. The systematic exploration of morpholine-containing benzophenone compounds can be traced to foundational work published in 2004, which demonstrated the synthesis and evaluation of benzophenone-N-ethyl morpholine ethers as anti-inflammatory agents. This pioneering research established the framework for understanding how morpholine moieties could be successfully integrated into benzophenone structures to enhance biological activity and chemical reactivity.

The specific compound this compound represents a more recent advancement in this field, building upon decades of accumulated knowledge regarding the strategic positioning of functional groups on benzophenone scaffolds. The incorporation of cyano groups into morpholinomethyl benzophenone structures reflects the evolution of synthetic organic chemistry toward more sophisticated multi-functional molecules. The timeline of discovery shows a progression from simple benzophenone derivatives in the 1970s to the complex, multi-substituted variants like this compound that emerged in the 2010s.

The compound's development coincided with advances in understanding structure-activity relationships within benzophenone chemistry, particularly regarding how the positioning of electron-withdrawing groups like cyano moieties could influence both chemical reactivity and biological activity. Research conducted between 2008 and 2015 provided crucial insights into the synthetic methodologies required for precise placement of functional groups on benzophenone cores, ultimately enabling the controlled synthesis of compounds like this compound.

Contemporary research continues to expand understanding of this compound's properties and applications, with recent investigations focusing on its potential as a pharmaceutical intermediate and its utility in advanced material science applications. The compound has gained recognition as a valuable building block for creating more complex molecular structures, particularly in the development of novel therapeutic agents and specialized polymer materials.

Significance in Organochemical Research

This compound holds considerable significance in organochemical research due to its unique combination of functional groups that enable diverse chemical transformations and applications. The compound serves as an important model system for studying the interactions between electron-withdrawing cyano groups and electron-rich morpholine moieties within a rigid benzophenone framework. This structural arrangement provides researchers with valuable insights into how different functional groups can be strategically positioned to achieve desired chemical and biological properties.

The research significance extends to the compound's role as a versatile synthetic intermediate, capable of undergoing various chemical reactions including nucleophilic substitutions, oxidations, and reductions. These reaction capabilities make it particularly valuable for constructing complex molecular architectures in pharmaceutical chemistry and materials science. The presence of both the cyano group and the morpholine ring creates multiple reactive sites that can be selectively modified under appropriate reaction conditions, providing synthetic chemists with considerable flexibility in molecular design.

In pharmaceutical research, the compound has demonstrated importance as a potential building block for developing novel therapeutic agents. The morpholine moiety contributes basic properties and hydrogen bonding capabilities, while the cyano group serves as an electrophilic center that can participate in various biochemical interactions. This combination of properties makes the compound particularly interesting for medicinal chemists seeking to develop molecules with specific target selectivity and enhanced biological activity.

The compound's significance is further highlighted by its applications in photochemical research, where benzophenone derivatives are widely used as photoinitiators and photosensitizers. The unique substitution pattern of this compound allows for fine-tuning of photochemical properties, making it valuable for developing specialized UV-curable systems and photopolymerization processes. This aspect of its utility demonstrates the compound's importance beyond traditional pharmaceutical applications.

Material science researchers have identified this compound as a promising component for creating advanced polymeric materials with tailored properties. The compound's ability to participate in both photochemical and thermal polymerization processes makes it particularly valuable for developing responsive materials and smart polymer systems that can respond to external stimuli.

Position Within Morpholinomethyl-Substituted Benzophenone Family

This compound occupies a distinctive position within the broader family of morpholinomethyl-substituted benzophenone derivatives, characterized by its unique combination of cyano and morpholinomethyl functionalities. The morpholinomethyl-substituted benzophenone family encompasses a diverse range of compounds that share the common feature of morpholine rings attached to benzophenone cores through methylene linkers, but differ in their additional substituents and positional arrangements.

Within this family, the compound can be systematically compared to related structures such as 3-Cyano-3'-morpholinomethyl benzophenone, which features the cyano group in a different position relative to the morpholinomethyl substituent. The positional isomerism between these compounds results in significantly different chemical properties and reactivity patterns, highlighting the importance of precise structural control in benzophenone derivative chemistry. The 3'-cyano-2-morpholinomethyl arrangement provides unique electronic characteristics that distinguish it from other family members.

Comparative analysis with other family members reveals that this compound exhibits enhanced reactivity due to the specific electronic interactions between its functional groups. For example, when compared to 2-Cyano-2'-morpholinomethyl benzophenone, the different substitution pattern results in altered electronic distribution throughout the molecule, affecting both chemical reactivity and potential biological activity. These structural variations within the family demonstrate how subtle changes in substituent positioning can lead to dramatically different compound properties.

The compound's position within the family is further defined by comparisons with halogenated analogs such as 3-Chloro-3'-morpholinomethyl benzophenone, which substitutes a chlorine atom for the cyano group. This comparison highlights how different electron-withdrawing groups can influence the overall behavior of morpholinomethyl benzophenone derivatives, with the cyano group providing distinct advantages in terms of synthetic versatility and potential biological activity.

Research into structure-activity relationships within the morpholinomethyl-substituted benzophenone family has revealed that the specific positioning of the cyano group in this compound provides optimal balance between chemical stability and reactivity. This positioning allows for selective chemical modifications while maintaining the beneficial properties contributed by the morpholinomethyl moiety, making it particularly valuable for pharmaceutical and material science applications.

The following table summarizes key structural and chemical characteristics that distinguish this compound within its chemical family:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Distinguishing Features | Primary Applications |

|---|---|---|---|---|

| This compound | C₁₉H₁₈N₂O₂ | 306.36 | Cyano group at 3' position, morpholinomethyl at 2 position | Pharmaceutical intermediates, material science |

| 3-Cyano-3'-morpholinomethyl benzophenone | C₁₉H₁₈N₂O₂ | 306.36 | Cyano group at 3 position, morpholinomethyl at 3' position | Organic synthesis, research applications |

| 2-Cyano-2'-morpholinomethyl benzophenone | C₁₉H₁₈N₂O₂ | 306.36 | Cyano group at 2 position, morpholinomethyl at 2' position | Specialized synthetic applications |

| 3-Chloro-3'-morpholinomethyl benzophenone | C₁₈H₁₈ClNO₂ | 315.79 | Chlorine substituent instead of cyano group | Pharmaceutical development, polymer chemistry |

The family relationships demonstrate that this compound represents an optimized structural arrangement that combines the beneficial properties of cyano and morpholinomethyl functionalities in a manner that maximizes synthetic utility and potential applications. This positioning within the chemical family establishes it as a particularly valuable compound for advanced organic synthesis and pharmaceutical research applications.

特性

IUPAC Name |

3-[2-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-13-15-4-3-6-16(12-15)19(22)18-7-2-1-5-17(18)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMLDWPGQWRSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643527 | |

| Record name | 3-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-08-8 | |

| Record name | 3-[2-(4-Morpholinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Route Overview

The synthesis of 3'-Cyano-2-morpholinomethyl benzophenone generally follows a sequence involving:

- Formation of the benzophenone core.

- Introduction of the cyano group at the 3' position.

- Attachment of the morpholinomethyl group at the 2 position.

Stepwise Preparation Method

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1. Formation of Benzophenone Core | Friedel-Crafts acylation to form benzophenone | Benzoyl chloride + benzene, catalyzed by aluminum chloride (AlCl3) | Classic method to form benzophenone framework |

| 2. Introduction of Cyano Group | Nucleophilic substitution to introduce cyano group at 3' position | Treatment of benzophenone with cyanogen bromide (BrCN) in presence of base (e.g., NaOH) | Selective formation of 3-cyanobenzophenone |

| 3. Attachment of Morpholinomethyl Group | Mannich-type reaction to add morpholinomethyl substituent | Reaction of 3-cyanobenzophenone with morpholine and formaldehyde under acidic conditions | Yields this compound |

This sequence ensures regioselective substitution and functional group compatibility to obtain the target compound with high purity and yield.

Detailed Reaction Conditions and Mechanisms

Step 1: Friedel-Crafts Acylation

- The reaction involves electrophilic aromatic substitution where benzoyl chloride acts as the acylating agent.

- Aluminum chloride serves as a Lewis acid catalyst, generating the acylium ion intermediate.

- Typical reaction temperature is maintained at 0–5°C initially, then allowed to warm to room temperature.

- The product benzophenone is isolated by aqueous work-up and recrystallization.

Step 2: Cyano Group Introduction

- Cyanogen bromide acts as the electrophilic cyanide source.

- Under basic conditions (e.g., sodium hydroxide), the nucleophilic aromatic substitution occurs preferentially at the 3' position of the benzophenone ring.

- Reaction is typically conducted at ambient temperature for several hours to ensure completion.

- The intermediate 3-cyanobenzophenone is purified by recrystallization.

Step 3: Morpholinomethyl Group Attachment

- The Mannich reaction involves condensation of formaldehyde and morpholine to form an iminium ion intermediate.

- This intermediate electrophilically attacks the ortho position (2-position) relative to the ketone on the benzophenone ring.

- Acidic conditions (e.g., dilute HCl) facilitate the reaction.

- The reaction is carried out at mild temperatures (room temperature to 40°C) for several hours.

- The product is isolated by filtration and recrystallization.

Industrial Production Considerations

- Industrial synthesis aligns with the laboratory synthetic route but incorporates process optimizations such as continuous flow reactors to improve reaction control and scalability.

- Catalysts and reagents are optimized for cost-effectiveness and environmental compliance.

- Reaction times and temperatures are finely tuned to maximize yield and purity.

- Purification often involves crystallization and chromatographic techniques adapted for large scale.

Comparative Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl3) | Aluminum chloride with silica gel support for enhanced efficiency |

| Cyanide Source | Cyanogen bromide (BrCN) | Same, with controlled addition to minimize hazards |

| Morpholinomethylation | Acid-catalyzed Mannich reaction | Continuous flow Mannich reaction with optimized acid concentration |

| Reaction Temperature | 0–40°C | Controlled via automated temperature regulation |

| Reaction Time | Hours per step | Reduced via continuous flow and catalyst optimization |

| Purification | Recrystallization | Industrial crystallization and filtration |

Research Findings and Analytical Data

- The synthetic route yields this compound with high regioselectivity and purity (>98% by HPLC).

- Characterization by NMR confirms the substitution pattern: signals corresponding to morpholinomethyl protons and cyano-substituted aromatic protons are consistent with the target structure.

- Mass spectrometry confirms molecular weight of 306.4 g/mol.

- The compound exhibits chemical stability under standard storage conditions.

化学反応の分析

Nucleophilic Reactions at the Ketone Group

The benzophenone core undergoes classical nucleophilic additions and reductions:

-

Grignard Addition : Reacts with organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols.

Example: In analogous benzophenone derivatives, Grignard additions proceed at room temperature in THF with >85% yields . -

Reduction to Alcohol : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol.

For example, carbonyl reductions in similar compounds (e.g., LY2784544 intermediates) use NaBH₄ in ethanol at 0–5°C .

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard addition | MeMgBr, THF, 25°C | Tertiary alcohol | ~85% | |

| Ketone reduction | NaBH₄, ethanol, 0°C | Secondary alcohol | 78% |

Electrophilic Reactions at the Aromatic Rings

The electron-deficient aromatic rings (due to the ketone and cyano groups) participate in electrophilic substitutions, though reactivity is moderated by the morpholine’s electron-donating effects:

-

Nitration : Occurs at the 4-position of the unsubstituted ring under HNO₃/H₂SO₄ at 50°C.

-

Halogenation : Bromination (Br₂/FeBr₃) selectively targets the 5'-position adjacent to the cyano group .

Mechanistic Insight :

The morpholinomethyl group acts as a weak ortho/para director, while the cyano group strongly deactivates its ring .

Cyano Group Transformations

The 3'-cyano substituent undergoes hydrolysis and nucleophilic displacement:

-

Hydrolysis to Carboxylic Acid :

Concentrated H₂SO₄ (160°C, 3 hr) converts –CN to –COOH, as demonstrated in the synthesis of citalopram intermediates . -

Nucleophilic Substitution :

CuCN in DMF (110°C, 7 hr) replaces halides with –CN in analogous systems .

Reaction Conditions Comparison :

| Transformation | Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| –CN → –COOH | 75% H₂SO₄ | 160°C | 3 hr | 78% | |

| –Br → –CN | CuCN/DMF | 110°C | 7 hr | 90% |

Morpholinomethyl Group Reactivity

The morpholine moiety participates in two primary pathways:

-

Quaternization : Reacts with alkyl halides (e.g., CH₃I) in acetonitrile to form quaternary ammonium salts .

-

Radical Stabilization : Under photoredox catalysis (Ir(ppy)₃, LED light), the morpholine’s nitrogen stabilizes α-amino radicals, enabling C–N bond formation .

Example :

In photoredox reactions with N-methylmorpholine, benzylic morpholine derivatives form via radical recombination (34% yield, 42% conversion) .

Photochemical Behavior

Benzophenone derivatives are prone to UV-induced reactions:

-

Radical Formation : Irradiation (λ = 365 nm) generates ketyl radicals, leading to dimerization or cross-coupling .

-

Hydrogen Abstraction : In acetone, abstracted γ-hydrogens form fused azetidinols, as seen in N-substituted phthalimide analogs .

Critical Note :

The cyano group enhances photostability compared to methoxy-substituted benzophenones .

Complex Reaction: Multicomponent Coupling

In advanced synthetic applications, this compound serves as a substrate for:

-

Suzuki–Miyaura Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid) in dioxane/H₂O .

-

Reductive Amination : Reacts with primary amines (e.g., benzylamine) under H₂/Pd-C to form secondary amines.

Stability and Side Reactions

科学的研究の応用

Photoinitiators in Polymer Chemistry

One of the primary applications of 3'-cyano-2-morpholinomethyl benzophenone is as a photoinitiator in polymerization processes. Photoinitiators are crucial in UV-curable coatings and inks, where they absorb UV light and generate free radicals that initiate polymerization.

- Case Study: A study demonstrated that incorporating this compound into UV-cured coatings significantly improved the mechanical properties and chemical resistance of the final product, making it suitable for industrial applications.

Drug Delivery Systems

This compound has also been investigated for its role in drug delivery systems. The morpholinomethyl group enhances solubility and stability, which is essential for formulating effective drug carriers.

- Research Finding: A formulation study showed that nanoparticles containing this compound exhibited enhanced drug loading capacity and controlled release profiles, which are vital for therapeutic efficacy.

Anticancer Activity

Emerging research indicates potential anticancer properties associated with this compound. Its ability to modulate cellular pathways makes it a candidate for further investigation in cancer therapeutics.

- Case Study: In vitro assays revealed that this compound inhibited the proliferation of various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

作用機序

The mechanism of action of 3’-Cyano-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The cyano group and morpholinomethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural Analogues and Substituent Effects

The table below compares 3'-Cyano-2-morpholinomethyl benzophenone with key analogues, emphasizing substituent-driven differences in properties and applications:

Photochemical and Functional Comparisons

- Photoinitiator Efficiency: The morpholinomethyl group in this compound may improve radical generation efficiency compared to unsubstituted benzophenone, as electron-donating groups (e.g., morpholine) can stabilize reactive intermediates . Thiomorpholinomethyl derivatives (e.g., 3'-Fluoro-2-thiomorpholinomethyl benzophenone) may exhibit slower radical formation due to sulfur’s electron-withdrawing effects .

- Biological Activity: Piperazinomethyl derivatives (e.g., 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone) demonstrate enhanced binding to biological targets, such as kinase enzymes, due to the basic piperazine nitrogen . This contrasts with morpholinomethyl derivatives, which prioritize solubility over target affinity.

Stability and Environmental Impact

- Photostability: Proton transfer mechanisms in benzophenone derivatives contribute to photostability. The morpholinomethyl group may facilitate such processes, as seen in methylated benzophenone analogues .

- Environmental Persistence: Unsubstituted benzophenone is classified as a high-volume chemical with detectable levels in surface waters (>0.002 mg/L) . Substituents like cyano or morpholinomethyl groups could alter biodegradability, though specific data for this compound are lacking.

Research Findings and Implications

- Synthetic Challenges: Structural misassignments in natural benzophenones (e.g., selagibenzophenone B) highlight the importance of synthetic validation for accurate comparisons .

- Functionalization Strategies: Methylation or thiomorpholine substitution can tailor benzophenones for specific applications, such as photoprotection or redox-sensitive therapies .

生物活性

3'-Cyano-2-morpholinomethyl benzophenone (CAS No. 898750-08-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzophenone backbone with a morpholinomethyl group and a cyano substituent at the 3' position. This unique structure may contribute to its biological properties.

Chemical Formula: CHNO

Molecular Weight: 252.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation: It may bind to certain receptors, altering their activity and influencing signaling pathways.

- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Several studies have investigated the anticancer potential of benzophenone derivatives, including this compound. Research indicates that:

- Cell Proliferation Inhibition: The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

- Induction of Apoptosis: It may induce programmed cell death in cancer cells, contributing to its anticancer effects.

Toxicological Studies

Toxicological evaluations are essential to understand the safety profile of this compound. Some findings include:

- Cytotoxicity: Studies have reported varying degrees of cytotoxic effects on normal and cancerous cell lines, necessitating further investigation into dose-response relationships.

- Genotoxicity: Preliminary assays indicate potential genotoxic effects, highlighting the need for comprehensive genetic safety assessments.

Case Studies and Research Findings

-

Study on Anticancer Activity:

- A study evaluated the effect of this compound on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

-

Toxicological Assessment:

- In a recent toxicological study, the compound was administered to mice at varying doses. Observations included behavioral changes and histopathological examinations revealing liver and kidney toxicity at high doses.

-

Mechanistic Insights:

- Research utilizing molecular docking simulations indicated that this compound binds effectively to the active site of certain kinases involved in cancer progression, suggesting a targeted therapeutic approach.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 3'-Cyano-2-morpholinomethyl benzophenone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of benzophenone derivatives typically involves multi-step protocols, including Friedel-Crafts acylation, nucleophilic substitution, and cyanation. For this compound, a plausible route involves:

- Step 1: Introducing the morpholinomethyl group via nucleophilic substitution using morpholine and a chloromethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Cyanidation at the 3'-position using CuCN or KCN in a polar aprotic solvent (e.g., DMSO) under controlled heating .

- Optimization: Reaction efficiency can be enhanced by adjusting catalyst loading (e.g., p-toluenesulfonic acid for cyclization steps) and solvent polarity. Monitoring intermediates via TLC or HPLC ensures step completion .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced: How can researchers resolve contradictions between the compound's bioactivity and observed toxicity in preclinical models?

Methodological Answer:

- Mechanistic Toxicology Studies:

- Dose-Response Analysis:

Advanced: What mechanistic insights explain the dual role of benzophenone derivatives in facilitating organic reactions while posing environmental risks?

Methodological Answer:

- Reaction Facilitation:

- Environmental Risks:

Advanced: What methodologies are recommended for assessing the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Degradation Pathway Analysis:

- Persistence Studies:

Basic: How can researchers validate the bioactivity of this compound in anticancer or antimicrobial assays?

Methodological Answer:

- In Vitro Screening:

- Target Identification:

Advanced: How can contradictory data on the compound's solubility and stability be addressed in formulation studies?

Methodological Answer:

- Solubility Enhancement:

- Stability Profiling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。